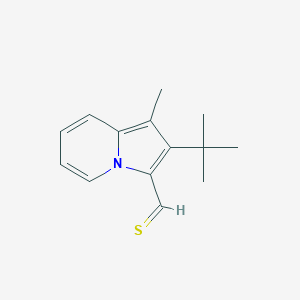

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde (TBMICT) is a fluorescent molecule that has gained significant attention in scientific research due to its unique properties. TBMICT is a derivative of indolizine, a heterocyclic compound that contains a nitrogen atom in its ring structure. The compound has a thioaldehyde group, which makes it highly reactive and useful in various applications.

Mecanismo De Acción

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde acts as a fluorescent probe by undergoing a reaction with ROS or H2S, resulting in a change in its fluorescence properties. The mechanism of action involves the formation of a thioether or a thioacetal linkage between this compound and the target molecule. This results in a change in the electronic structure of this compound, which leads to a change in its fluorescent properties.

Biochemical and Physiological Effects

This compound has been shown to have minimal toxicity and does not interfere with cellular functions. This makes it an ideal probe for studying ROS and H2S in living cells. The compound has been used to study the role of ROS in various diseases such as cancer and cardiovascular diseases. This compound has also been used to study the role of H2S in various physiological processes such as vasodilation and neurotransmission.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde has several advantages as a fluorescent probe. The compound has a high quantum yield, which means that it emits a high intensity of light when excited by a light source. This makes it highly sensitive and ideal for detecting low concentrations of ROS or H2S in cells. This compound is also stable under physiological conditions, which makes it suitable for use in living cells.

However, this compound also has some limitations. The compound has a short excitation wavelength, which makes it unsuitable for use in deep tissue imaging. This compound also has a limited range of detection, which means that it can only detect ROS or H2S within a specific concentration range.

Direcciones Futuras

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde has several potential future directions for scientific research. The compound could be used to study the role of ROS and H2S in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. This compound could also be used to study the role of ROS and H2S in aging and longevity. Additionally, this compound could be used to develop new therapies for diseases that involve oxidative stress or H2S dysregulation.

Conclusion

In conclusion, this compound is a fluorescent molecule that has gained significant attention in scientific research due to its unique properties. The compound has been used as a fluorescent probe to detect ROS and H2S in cells. This compound has several advantages as a fluorescent probe, including high sensitivity and stability under physiological conditions. However, the compound also has some limitations, including a short excitation wavelength and a limited range of detection. This compound has several potential future directions for scientific research, including studying the role of ROS and H2S in various diseases and developing new therapies for oxidative stress and H2S dysregulation.

Métodos De Síntesis

The synthesis of 2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde can be achieved through a multi-step process that involves the reaction of indolizine with tert-butyl chloride, followed by the addition of methylamine and thioacetaldehyde. The resulting compound is then purified through column chromatography to obtain pure this compound.

Aplicaciones Científicas De Investigación

2-Tert-butyl-1-methyl-3-indolizinecarbothialdehyde has been used extensively in scientific research as a fluorescent probe for various applications. The compound has been used to detect reactive oxygen species (ROS) in cells, which are known to play a crucial role in various diseases such as cancer, neurodegeneration, and cardiovascular diseases. This compound has also been used to detect hydrogen sulfide (H2S), a gasotransmitter that plays a crucial role in various physiological processes.

Propiedades

Fórmula molecular |

C14H17NS |

|---|---|

Peso molecular |

231.36 g/mol |

Nombre IUPAC |

2-tert-butyl-1-methylindolizine-3-carbothialdehyde |

InChI |

InChI=1S/C14H17NS/c1-10-11-7-5-6-8-15(11)12(9-16)13(10)14(2,3)4/h5-9H,1-4H3 |

Clave InChI |

SVZMMZLVEAPILD-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC=CN2C(=C1C(C)(C)C)C=S |

SMILES canónico |

CC1=C2C=CC=CN2C(=C1C(C)(C)C)C=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B214933.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B214940.png)

![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214941.png)

![N-[(2-bromophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B214942.png)

![2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B214948.png)

![5-(2,4-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B214956.png)

![N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B214957.png)

![2-{[4-(Benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethanol](/img/structure/B214958.png)

![2-methoxy-3-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B214960.png)